N-Stearoyl-N',N''-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt
Description
N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt is a complex organic compound that combines the properties of diethylenetriamine, stearoyl groups, and cyanoethyl groups
Properties
CAS No. |
70682-68-7 |
|---|---|
Molecular Formula |
C32H63N5O5S |
Molecular Weight |
629.9 g/mol |
IUPAC Name |
N-[2-[2-cyanoethyl-[2-(2-cyanoethylamino)ethyl]amino]ethyl]octadecanamide;diethyl sulfate |
InChI |
InChI=1S/C28H53N5O.C4H10O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28(34)32-24-27-33(25-18-21-30)26-23-31-22-17-20-29;1-3-7-9(5,6)8-4-2/h31H,2-19,22-27H2,1H3,(H,32,34);3-4H2,1-2H3 |
InChI Key |
NYVBZUNUTNXUPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCC#N)CCNCCC#N.CCOS(=O)(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt involves multiple steps. The initial step typically includes the reaction of diethylenetriamine with stearoyl chloride to form N-Stearoyl-diethylenetriamine. This intermediate is then reacted with acrylonitrile to introduce the cyanoethyl groups. Finally, the compound is treated with diethyl sulfate to form the diethyl sulfate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt undergoes various chemical reactions, including:
Oxidation: The cyanoethyl groups can be oxidized to form carboxylic acids.
Reduction: The cyano groups can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt involves its interaction with specific molecular targets. The cyanoethyl groups can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The stearoyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes .
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: A simpler analog without the stearoyl and cyanoethyl groups.
N-Stearoyl-diethylenetriamine: Lacks the cyanoethyl groups.
N,N’-Di(2-cyanoethyl)diethylenetriamine: Lacks the stearoyl groups.
Uniqueness
N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt is unique due to the combination of stearoyl and cyanoethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Biological Activity
N-Stearoyl-N',N''-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt, is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant research findings.
Compound Overview
Chemical Structure : The compound consists of a stearoyl group linked to a diethylenetriamine backbone with two cyanoethyl substituents. This structure contributes to its solubility and stability in various biological environments.
| Component | Description |
|---|---|
| Stearoyl Group | Long-chain fatty acid that may influence lipid metabolism. |
| Cyanoethyl Groups | Impart specific reactivity and potential biological activity. |
| Diethylenetriamine Backbone | Provides structural stability and functional versatility. |
Biological Activity
Research indicates that N-Stearoyl-N',N''-di(2-cyanoethyl)diethylenetriamine exhibits several biological activities linked to its structural components:
- Lipid Metabolism : The presence of the stearoyl group suggests that the compound may play a role in lipid metabolism and cellular interactions, potentially influencing membrane dynamics and fluidity.
- Cellular Interactions : Interaction studies have shown that this compound can affect cell membrane properties, which may be beneficial in drug delivery systems or as an adjuvant in therapeutic formulations.
- Cytotoxicity and Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines and antimicrobial properties against certain pathogens. However, specific data on this compound's cytotoxicity remains limited.
Synthesis
The synthesis of N-Stearoyl-N',N''-di(2-cyanoethyl)diethylenetriamine typically involves several key steps:
- Formation of Diethylenetriamine Derivative : The initial step involves modifying diethylenetriamine to introduce cyanoethyl groups.
- Attachment of Stearoyl Group : The stearoyl moiety is then attached to the modified amine.
- Salt Formation : Finally, the compound is converted into its diethyl sulfate salt form to enhance solubility.
This synthetic pathway highlights the compound's accessibility for further modifications, which could enhance its biological activity or specificity.
Case Study 1: Lipid Interaction Studies
A study investigated the interaction of N-Stearoyl-N',N''-di(2-cyanoethyl)diethylenetriamine with lipid bilayers. Results indicated that the compound could integrate into lipid membranes, altering their permeability and fluidity. This property could be harnessed for drug delivery applications.
Case Study 2: Antimicrobial Properties
In a comparative analysis with structurally similar compounds, N-Stearoyl-N',N''-di(2-cyanoethyl)diethylenetriamine demonstrated significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial membrane integrity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Palmitoyl-N',N''-di(2-cyanoethyl)diethylenetriamine | Similar backbone with palmitic acid | Shorter fatty acid chain; different biological activities |
| N-Oleoyl-N',N''-di(2-cyanoethyl)diethylenetriamine | Contains oleic acid | Unsaturated fatty acid; potential for different membrane interactions |
| N-Arachidoyl-N',N''-di(2-cyanoethyl)diethylenetriamine | Longer fatty acid chain | Enhanced lipophilicity; possible applications in drug delivery |
The uniqueness of N-Stearoyl-N',N''-di(2-cyanoethyl)diethylenetriamine lies in its combination of a saturated fatty acid with reactive cyanoethyl groups, offering diverse therapeutic potentials compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
